molecular formula C9H10F3NO B13664804 2-Isopropyl-5-(trifluoromethoxy)pyridine

2-Isopropyl-5-(trifluoromethoxy)pyridine

Cat. No.: B13664804
M. Wt: 205.18 g/mol
InChI Key: YRLGNFSYNYMKSZ-UHFFFAOYSA-N
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Description

2-Isopropyl-5-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C9H10F3NO It is a pyridine derivative characterized by the presence of an isopropyl group at the 2-position and a trifluoromethoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of 2-Isopropyl-5-(trifluoromethoxy)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-5-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

2-Isopropyl-5-(trifluoromethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-(trifluoromethoxy)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethoxy)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 5-(Trifluoromethoxy)pyridine-2-carboxylic acid

Comparison: Compared to similar compounds, 2-Isopropyl-5-(trifluoromethoxy)pyridine is unique due to the presence of both the isopropyl and trifluoromethoxy groups. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule in various research applications .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

2-propan-2-yl-5-(trifluoromethoxy)pyridine

InChI

InChI=1S/C9H10F3NO/c1-6(2)8-4-3-7(5-13-8)14-9(10,11)12/h3-6H,1-2H3

InChI Key

YRLGNFSYNYMKSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C=C1)OC(F)(F)F

Origin of Product

United States

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